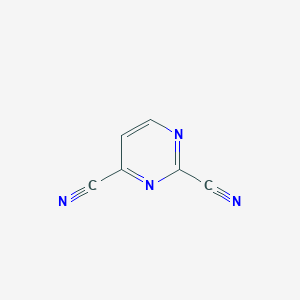

Pyrimidine-2,4-dicarbonitrile

Übersicht

Beschreibung

Pyrimidine-2,4-dicarbonitrile is an organic compound with the molecular formula C6H2N4. . This compound is characterized by the presence of two cyano groups attached to the pyrimidine ring at positions 2 and 4, making it a valuable building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrimidine-2,4-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of malononitrile with formamide in the presence of a catalyst can yield this compound . Another method involves the condensation of cyanoacetic acid derivatives with guanidine or its derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions with amines to form alkylaminopyridinecarbonitriles.

Cyclization Reactions: It can undergo cyclization to form fused heterocyclic compounds.

Condensation Reactions: It can react with aldehydes and ketones to form imidazo[1,2-a]pyrimidines.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines, under photoinitiated conditions.

Cyclization: Catalysts such as acids or bases, under thermal or microwave conditions.

Condensation: Aldehydes or ketones, in the presence of catalysts like acids or bases.

Major Products:

- Alkylaminopyridinecarbonitriles

- Imidazo[1,2-a]pyrimidines

- Other fused heterocyclic compounds

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine-2,4-dicarbonitrile

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Utilizing starting materials such as malononitrile and various aldehydes or ketones.

- Condensation Reactions : Employing reagents like ammonium acetate or urea to form the pyrimidine ring structure.

Recent advancements in synthetic methodologies have focused on improving yields and reducing reaction times through greener approaches.

Anticancer Activity

This compound has shown promising results in anticancer research. Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines:

- Mechanism of Action : Many pyrimidine derivatives act by inhibiting key enzymes involved in cancer cell proliferation. For example, certain compounds have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial for protein synthesis in cancer cells .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound 6 | 420 | MDA-MB-231 (breast cancer) |

| Compound 9 | 930 | MDA-MB-231 (breast cancer) |

Antimicrobial Properties

Research has demonstrated that this compound derivatives possess significant antimicrobial activity against a range of pathogens:

- Microbial Strains Tested : E. coli, Staphylococcus aureus, and Candida albicans.

- Results : Some derivatives exhibited inhibition zones comparable to standard antibiotics .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrimidine derivatives:

- In Vivo Studies : Compounds have shown notable inhibition percentages in paw edema models compared to indomethacin, a standard anti-inflammatory drug .

| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |

|---|---|---|

| Compound A | 43.17 | 26.67 |

| Indomethacin | 47.72 | 42.22 |

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties:

- Targets : Zika virus (ZIKV) and Dengue virus (DENV).

- Findings : Certain compounds demonstrated effective inhibition with low cytotoxicity .

Case Study 1: Anticancer Research

A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their eEF-2K inhibitory activity. The study revealed that modifications at specific positions on the pyrimidine ring significantly affected potency against breast cancer cells .

Case Study 2: Antimicrobial Activity

A recent publication reported on the synthesis and biological evaluation of pyrimidine-based hybrids that exhibited enhanced antimicrobial activity compared to their parent compounds. These findings underscore the importance of structural modifications in improving efficacy against resistant strains .

Wirkmechanismus

The mechanism of action of pyrimidine-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-2,4-dicarbonitrile can be compared with other similar compounds, such as:

Pyridine-2,4-dicarbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Cyanopyridones: These compounds also contain cyano groups and exhibit similar reactivity.

Pyrido[2,3-d]pyrimidines: These fused heterocycles share structural similarities and have comparable applications.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biologische Aktivität

Pyrimidine-2,4-dicarbonitrile (CHN) is a heterocyclic compound characterized by two cyano groups attached to the pyrimidine ring at positions 2 and 4. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and as an inhibitor in various biochemical pathways.

Overview of Biological Activities

Pyrimidine derivatives, including this compound, are known for their extensive biological properties:

- Anticancer Activity : Many studies have demonstrated the ability of pyrimidine derivatives to inhibit cancer cell proliferation. For instance, derivatives have shown promising activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

- Antimicrobial Properties : Pyrimidine compounds have been evaluated for their antibacterial and antifungal activities. They exhibit significant inhibition against pathogenic microorganisms, making them candidates for developing new antibiotics .

- Enzyme Inhibition : this compound has been studied as an inhibitor of key enzymes involved in disease pathways. For example, it has been assessed as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is critical for malaria treatment .

The biological activity of this compound can be attributed to its ability to mimic natural nucleotides, thereby interfering with nucleic acid synthesis and other cellular processes. This interference can disrupt DNA repair mechanisms and lead to increased apoptosis in cancer cells. Additionally, its structural features allow it to engage with various biological targets effectively.

Anticancer Activity

A study synthesized a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives that were evaluated for their PARP-1 inhibitory activity. The results indicated that these compounds could enhance the effects of DNA-damaging agents in cancer therapy by compromising the DNA repair mechanisms in cancer cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 3.5 | HCT116 |

| Compound C | 10.0 | A549 |

Antimicrobial Activity

In a separate investigation, a series of pyrimidine derivatives were screened for their antimicrobial properties against several bacterial strains. The study found that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound D | 32 | Staphylococcus aureus |

| Compound E | 64 | Escherichia coli |

| Compound F | 16 | Pseudomonas aeruginosa |

Enzyme Inhibition

Molecular docking studies have shown that this compound derivatives can effectively bind to PfDHFR with inhibition constants (K) ranging from 1.3 nM to 243 nM for wild-type strains and slightly higher values for mutant strains . This indicates a strong potential for developing antimalarial drugs based on this scaffold.

Pharmacokinetics and Drug Development

The pharmacokinetic properties of pyrimidine derivatives are crucial for their therapeutic efficacy. Studies indicate that modifications at specific positions on the pyrimidine ring can enhance solubility and bioavailability. For instance, substituents at positions 2 and 4 have been shown to significantly affect the compound's interaction with biological targets and its overall pharmacological profile .

Future Directions

Research continues to explore the structural modifications of this compound to enhance its biological activities further. The development of more potent analogues through combinatorial chemistry and structure-activity relationship (SAR) studies is a promising avenue. Additionally, investigating the compound's effects on various biochemical pathways could unveil new therapeutic applications.

Eigenschaften

IUPAC Name |

pyrimidine-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLDGHGVUTAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506816 | |

| Record name | Pyrimidine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75928-84-6 | |

| Record name | Pyrimidine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.